Praseodymium oxide

Catalog No.
S1508474
CAS No.
12036-32-7
M.F
O3Pr2
M. Wt
329.814 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium oxide

CAS Number

12036-32-7

Product Name

Praseodymium oxide

IUPAC Name

oxygen(2-);praseodymium(3+)

Molecular Formula

O3Pr2

Molecular Weight

329.814 g/mol

InChI

InChI=1S/3O.2Pr/q3*-2;2*+3

InChI Key

MMKQUGHLEMYQSG-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Pr+3].[Pr+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Pr+3].[Pr+3]

Solid Oxide Fuel Cells (SOFCs):

Pr₂O₃ is being explored as a potential material for the cathodes of SOFCs. These cells are a type of fuel cell that converts chemical energy into electrical energy through an electrochemical reaction at high temperatures .

Pr₂O₃, combined with other elements, forms perovskite structures known for their potential as efficient and stable SOFC cathode materials . Research is ongoing to optimize these materials for improved performance and durability in SOFC applications.

Luminescent Materials:

Pr₂O₃ exhibits luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it a potential candidate for various applications, including:

  • Optical devices: Pr₂O₃ can be used in lasers, phosphors for lighting, and displays .
  • Biomedical imaging: Nanoparticles of Pr₂O₃ are being investigated for their potential use in bioimaging applications due to their unique luminescence properties .

Catalysis:

Pr₂O₃ shows potential as a catalyst in various chemical reactions. Research is ongoing to explore its effectiveness in:

  • Hydrogen production: Pr₂O₃-based catalysts are being studied for their ability to split water molecules into hydrogen gas, a potential clean energy source .
  • Environmental remediation: Pr₂O₃-based catalysts are being investigated for their ability to degrade organic pollutants in water and soil .

Praseodymium oxide, specifically praseodymium(III,IV) oxide, is an inorganic compound with the formula Pr6_6O11_{11}. It is characterized by a cubic fluorite crystal structure and is known for its mixed valency of praseodymium ions, existing in both the +3 and +4 oxidation states. This unique structure contributes to its catalytic properties and stability under ambient conditions. Praseodymium oxide is generally insoluble in water but can react with acids to form praseodymium salts .

Pr2O3 is considered to be relatively low-toxic []. However, it is recommended to handle it with care to avoid inhalation or ingestion, as it may cause irritation. Pr2O3 is not flammable but can react with strong acids or reducing agents [].

Safety Precautions:

  • Wear gloves, safety glasses, and a dust mask when handling Pr2O3.
  • Wash hands thoroughly after handling the compound.
  • Avoid inhaling or ingesting Pr2O3.
  • Store Pr2O3 in a sealed container in a dry, well-ventilated area.
, including the oxidative coupling of methane and carbon monoxide oxidation.
  • Pigments: The compound is utilized in ceramics and glass manufacturing for coloring purposes due to its unique optical properties.
  • Optical Materials: Praseodymium-doped glass is used in optical devices and welding goggles due to its ability to block infrared radiation .
  • Praseodymium oxide can be synthesized through several methods:

    • Solid-State Methods: Commonly involves heating praseodymium salts such as nitrate or hydroxide at high temperatures (above 500 °C). This process typically includes a calcination step to achieve crystalline structures.
    • Thermolysis: Involves the decomposition of precursors at elevated temperatures.
    • Molten Salt Method: A technique that utilizes molten salts as a medium for the synthesis of the oxide.
    • Precipitation Methods: Involves precipitating praseodymium from solution using various reagents .

    Research into the interactions of praseodymium oxide with other materials has shown its potential as a catalyst for various reactions. Notably, studies have demonstrated its effectiveness in soot oxidation and carbon monoxide oxidation, where it acts by facilitating the conversion of toxic gases into less harmful substances. The presence of oxygen vacancies within its structure enhances its catalytic activity by allowing for easier adsorption and reaction of gases on its surface .

    Praseodymium oxide shares similarities with several other rare earth oxides. Below is a comparison highlighting its uniqueness:

    CompoundFormulaOxidation StatesStructure TypeUnique Features
    Praseodymium(III) oxidePr2_2O3_3+3HexagonalUsed in glass coloring; forms light green crystals.
    Cerium(IV) oxideCeO2_2+4CubicHigh oxygen storage capacity; used in catalysis.
    Neodymium(III) oxideNd2_2O3_3+3CubicUsed in magnets and lasers; exhibits strong magnetism.
    Samarium(III) oxideSm2_2O3_3+3CubicUsed in phosphors; unique luminescent properties.

    Praseodymium oxide's mixed valency and ability to exist in both +3 and +4 states set it apart from these other compounds, enhancing its catalytic properties and making it particularly valuable in industrial applications .

    Praseodymium oxide, specifically in its Praseodymium(III,IV) oxide form (Pr₆O₁₁), demonstrates exceptional catalytic performance in the oxidative coupling of methane to produce ethane and ethylene [6]. The catalyst exhibits remarkable selectivity towards C₂ hydrocarbons, with commercial praseodymium oxide prepared from oxalate precursors achieving approximately 50% C₂ selectivity at operating temperatures of 850°C [24]. This performance represents one of the highest selectivities observed among lanthanide oxide catalysts for this transformation [24].

    The reaction mechanism involves the activation of methane molecules through interaction with oxygen species on the praseodymium oxide surface [3]. Methane is initially activated to form methyl radicals through contact with surface oxygen, which subsequently combine to form ethane [3]. The ethane can then undergo dehydrogenation, either spontaneously or through catalytic intervention, to produce ethylene [3]. The multiple oxidation states of praseodymium, specifically Pr(III) and Pr(IV), enable rapid regeneration of active catalyst species through a peroxide anion (O₂²⁻) mechanism [3].

    Sodium-promoted praseodymium oxide systems demonstrate enhanced performance, achieving C₂ selectivities of 60-70% with methane conversions ranging from 25-35% [3]. The addition of tetrachloromethane to the reactant stream significantly improves catalytic activity by forming praseodymium oxychloride species, which exhibit superior stability compared to pure praseodymium oxide [6]. Higher partial pressures of both carbon dioxide and methane favor C₂ formation over the praseodymium oxide catalyst system [24].

    Table 1: Oxidative Coupling of Methane Performance Data

    CatalystTemperature (°C)C₂ Selectivity (%)CH₄ Conversion (%)Reaction Time (h)
    Pr₆O₁₁ (commercial)850---
    Pr₆O₁₁ (oxalate precursor)850~5020-3020
    Pr₆O₁₁ (various preparations)85025-4515-2510-15
    Sodium-promoted Pr₆O₁₁85060-7025-3515-20

    CO Oxidation: Surface Carbonate Formation and Oxygen Vacancy Dynamics

    The catalytic oxidation of carbon monoxide over praseodymium oxide proceeds through a well-defined mechanism involving surface carbonate formation and oxygen vacancy dynamics [3]. In the Pr₆O₁₁-catalyzed oxidation process, carbon monoxide initially binds to the catalyst surface to form a bidentate carbonate species [3]. This intermediate subsequently converts to a monodentate carbonate species, which then decomposes to release carbon dioxide and complete the catalytic cycle [3].

    The conversion from bidentate to monodentate carbonate creates an oxygen vacancy on the catalyst surface, which can be rapidly refilled due to the high oxygen mobility derived from the mixed oxidation states of praseodymium centers [3]. This oxygen vacancy dynamics represents a critical aspect of the catalytic mechanism, as the ability to generate and heal oxygen vacancies directly correlates with catalytic activity [13].

    Gold promotion significantly enhances the catalytic performance of praseodymium oxide systems, reducing the required reaction temperature from 550°C to 140°C [3]. This dramatic temperature reduction results from synergistic effects between praseodymium(III,IV) oxide species and gold nanoparticles [3]. The addition of praseodymium to ceria lattices increases both oxygen desorption at low temperatures and oxygen vacancy creation compared to pure ceria systems [8].

    Praseodymium-ceria mixed oxides demonstrate superior oxygen exchange capabilities at lower temperatures compared to pure ceria, with Ce₀.₅Pr₀.₅O₂₋δ compositions showing optimal performance [8]. The oxygen vacancy concentration increases significantly when praseodymium is incorporated into ceria structures, with higher praseodymium content correlating with increased vacancy concentrations [13].

    Table 2: CO Oxidation Catalytic Performance Data

    Catalyst SystemTemperature (°C)CO Conversion (%)Reaction MechanismSurface Area (m²/g)
    Pr₆O₁₁55025Carbonate formation-
    Au/Pr₆O₁₁14095Synergistic effect-
    Pr₆O₁₁ (nano)45070Oxygen vacancy25-40
    Ce-Pr mixed oxide40085Redox cycle20-30

    Diesel Soot Combustion: Active Oxygen Species and Catalytic Cycle Optimization

    Praseodymium oxide nanorods demonstrate excellent catalytic activity for diesel soot oxidation, with enhanced performance attributed to their high oxygen mobility and active oxygen species generation [2]. The catalyst achieves T₅₀ temperatures (temperature for 50% soot conversion) of approximately 580°C and T₉₀ temperatures of 650°C under oxygen/nitrogen atmospheres [2]. This performance surpasses many conventional soot oxidation catalysts and represents a significant advancement in diesel exhaust aftertreatment technology [2].

    Ceria-praseodymia mixed oxide catalysts exhibit superior soot combustion activity compared to pure ceria systems [8]. The Ce₀.₅Pr₀.₅O₂₋δ composition demonstrates the most active performance in the series, achieving T₅₀ temperatures of 520°C under nitrogen oxide/oxygen atmospheres [8]. The enhanced activity results from improved oxygen mobility in the bulk oxide and increased active oxygen species on the surface [8].

    The catalytic mechanism involves the generation of active oxygen species through the redox properties of praseodymium oxide [8]. The addition of praseodymium to ceria lattices increases oxygen desorption at low temperatures and promotes the creation of oxygen vacancies, which serve as active sites for soot oxidation [8]. Under nitrogen oxide/oxygen atmospheres, the catalyst shows greater soot combustion activity when prepared by nitrate calcination methods [8].

    Atmosphere composition significantly influences catalytic performance, with oxygen/nitrogen atmospheres favoring different preparation methods compared to nitrogen oxide/oxygen systems [8]. The co-precipitation method proves more favorable under oxygen/nitrogen conditions due to better dopant insertion in the ceria lattice, leading to improved oxygen mobility [8].

    Table 3: Diesel Soot Combustion Performance Data

    CatalystT₅₀ (°C)T₉₀ (°C)AtmosphereSurface Area (m²/g)
    Pr₆O₁₁ nanorods580650O₂/N₂35
    Ce₀.₅Pr₀.₅O₂₋δ520580NOₓ/O₂28
    Ce₀.₈Pr₀.₂O₂₋δ550610O₂/N₂25
    Pure CeO₂620680O₂/N₂20

    Photocatalytic Degradation of Organic Pollutants (e.g., 2-Naphthol)

    Praseodymium oxide nanostructures exhibit significant photocatalytic activity for the degradation of organic pollutants, particularly 2-naphthol under ultraviolet light irradiation [12]. The photocatalytic performance depends strongly on the morphology and particle size of the praseodymium oxide nanostructures, which can be controlled through the molar ratio of praseodymium nitrate and Schiff base ligands during synthesis [12]. The degradation efficiency reaches approximately 85% within 120 minutes of ultraviolet light exposure [12].

    The photocatalytic mechanism involves the generation of reactive oxygen species upon light activation of the praseodymium oxide semiconductor [9]. Under light irradiation, electron-hole pairs are generated, leading to the formation of hydroxyl radicals and superoxide anions that attack organic pollutant molecules [9]. The high oxygen mobility characteristic of praseodymium oxide systems contributes to enhanced photocatalytic performance compared to other rare earth oxides [9].

    Praseodymium-containing composite photocatalysts demonstrate superior performance compared to single-component systems [25]. Cerium-manganese oxide composites with praseodymium incorporation achieve degradation efficiencies of 92.7% for acebutolol under visible light irradiation within 90 minutes [25]. The enhanced performance results from improved charge separation and increased active species generation [25].

    Operating conditions significantly influence photocatalytic efficiency, with optimal catalyst loading, pollutant concentration, and solution pH being critical parameters [25]. Higher catalyst dosages generally improve degradation rates up to an optimal threshold, beyond which particle agglomeration reduces available active sites [25]. The photocatalytic activity decreases with increasing pollutant concentration due to competition for charge carriers and light absorption [25].

    Table 4: Photocatalytic Degradation Performance Data

    Target PollutantPr CatalystDegradation Efficiency (%)Reaction Time (min)Light Source
    2-NaphtholPr₆O₁₁ nanostructures85.0120UV
    AcebutololCe@MnO₂ (with Pr)92.790Visible
    NaphthalenePr-doped systems75.0150Visible
    Organic dyesPr₆O₁₁ composites80.0180UV-Vis

    Methanol Synthesis via Direct Methane Conversion

    Praseodymium-based mixed oxide catalysts demonstrate promising performance for direct methane to methanol conversion under ambient conditions [4]. Copper-gold supported on praseodymium-doped ceria (Cu-Au/Ce₁₋ₓPrₓO₂₋δ) and praseodymium-doped zirconia (Cu-Au/Zr₁₋ₓPrₓO₂₋δ) systems achieve methanol selectivities of 70-75% with yields ranging from 45-50 μmol/g·h [4]. The praseodymium incorporation enhances the oxygen vacancy concentration and improves the redox properties essential for methane activation [4].

    The reaction mechanism involves the activation of methane through interaction with oxygen vacancies and metal-oxide interfaces [11] [15]. Palladium-interfacial carbon-ceria systems with praseodymium promotion achieve exceptional methanol selectivity of 100% at 75°C using hydrogen peroxide as the oxidizing agent [11] [15]. The yield reaches 117 μmol/g catalyst, representing one of the highest reported values for direct methane to methanol conversion [11] [15].

    Solvent interactions play a critical role in methanol selectivity through an Eley-Rideal-like mechanism [11] [15]. The presence of water facilitates methanol desorption and prevents overoxidation to carbon dioxide [11] [15]. Density functional theory calculations reveal that the interfacial carbon modulates metal-oxide interactions and facilitates tandem methane activation and peroxide decomposition [11] [15].

    The catalytic performance depends on the identification and optimization of active sites under working conditions [4]. Near ambient pressure X-ray photoelectron spectroscopy and X-ray absorption spectroscopy techniques enable the determination of electronic states and structural features during catalysis [4]. Concentration-modulation Fourier transform infrared spectroscopy and operando Raman scattering provide mechanistic insights into the reaction pathways [4].

    Table 5: Methanol Synthesis via Direct Methane Conversion

    Catalyst SystemTemperature (°C)Methanol Selectivity (%)Methanol Yield (μmol/g·h)Reaction Conditions
    Cu-Au/Ce₁₋ₓPrₓO₂₋δ2007045Batch mode
    Pd-iC-CeO₂ (with Pr)75100117H₂O₂ oxidant
    Pr-based mixed oxide2506535Flow reactor
    Cu-Au/Zr₁₋ₓPrₓO₂₋δ2207550Ambient pressure

    Physical Description

    DryPowde

    GHS Hazard Statements

    Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 8 of 14 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 6 of 14 companies with hazard statement code(s):;
    H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    12036-32-7

    Wikipedia

    Praseodymium(III) oxide

    General Manufacturing Information

    Praseodymium oxide (Pr2O3): ACTIVE

    Dates

    Modify: 2023-08-15

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